molecular formula C9H8F2O2 B2928798 3-Ethyl-2,6-difluorobenzoic acid CAS No. 1895256-30-0

3-Ethyl-2,6-difluorobenzoic acid

Cat. No.: B2928798
CAS No.: 1895256-30-0
M. Wt: 186.158
InChI Key: PURNIMPAHWINQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2,6-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and an ethyl group is attached to the third position

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation

Biochemical Pathways

The biochemical pathways affected by 3-Ethyl-2,6-difluorobenzoic acid are not well defined. As a derivative of benzoic acid, it may potentially influence pathways where benzoic acid and its derivatives are involved. The specific pathways and their downstream effects are currently unknown .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of this compound are not well documented. Given its structural similarity to benzoic acid, it may share some of its properties. The specific effects of this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 3-ethylbenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a tracer in biological studies due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,6-difluorobenzoic acid is unique due to the presence of both ethyl and fluorine substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-ethyl-2,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-5-3-4-6(10)7(8(5)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURNIMPAHWINQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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